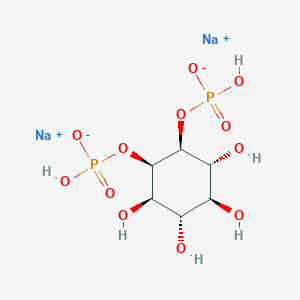

D-myo-Inositol-1,2-diphosphate (sodium salt)

Übersicht

Beschreibung

D-myo-Inositol-1,2-diphosphate (sodium salt), also known as Ins (1,2)P2 (sodium salt), is one of the many inositol phosphate (InsP) isomers . These isomers can act as small, soluble second messengers in the transmission of cellular signals .

Synthesis Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,2-diphosphate (sodium salt) is C6H12O12P2 • 2Na . The SMILES string representation is O[C@@H]1C@@HC@@H(O)=O)C@@H(O)=O)C@H[C@H]1O.[Na+].[Na+] .Chemical Reactions Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Physical And Chemical Properties Analysis

D-myo-Inositol-1,2-diphosphate (sodium salt) is a lyophilized powder with a molecular weight of 384.1 . It has a solubility of 5 mg/ml in water .Wissenschaftliche Forschungsanwendungen

Inhibition of Iron-Gall-Ink Corrosion : Myo-inositol phosphates, including D-myo-Inositol-1,2-diphosphate, have been synthesized and shown to prevent iron-gall-ink decay in cellulose items, offering potential applications in preserving historical manuscripts and artworks (Šala et al., 2006).

Prevention of Dystrophic Calcifications : Research indicates that myo-inositol hexaphosphate (a related compound) can inhibit the development of dystrophic calcifications in soft tissues, suggesting potential therapeutic applications (Grases et al., 2004).

Synthesis of Diphosphoinositol Polyphosphates : Studies on the chemical synthesis and modification of diphosphoinositol polyphosphates, which include D-myo-Inositol-1,2-diphosphate, are important due to their role as second messengers in eukaryotic biology (Pavlović et al., 2016).

Dermatological Applications : Myo-inositol hexakisphosphate, another related compound, has been studied for its potential in dermatological applications like skin cancer inhibition and calcinosis cutis prevention (Grases et al., 2005).

Cardioprotective Effects : D-myo-Inositol-1,2-diphosphate has been studied for its cardioprotective effects and potential role in reducing infarct size in rabbit hearts (Przyklenk et al., 2005).

Therapeutic Role in Polycystic Ovary Syndrome : Myo-inositol, a precursor of inositol triphosphate, has been shown to improve insulin sensitivity and is a potential treatment for disorders like Polycystic Ovary Syndrome (Bizzarri & Carlomagno, 2014).

Enhancement of Salt Tolerance in Plants : Studies on myo-inositol-1-phosphate synthase, crucial for myo-inositol biosynthesis, indicate its role in enhancing salt tolerance in plants like sweetpotato and halophytic wild rice (Wang et al., 2016; Majee et al., 2004).

Biosynthesis in Hyperthermophiles : The pathways for the biosynthesis of di-myo-inositol-phosphate (DIP) and related compounds in hyperthermophiles have been elucidated, contributing to our understanding of stress adaptation in these organisms (Rodrigues et al., 2007).

Wirkmechanismus

Target of Action

D-myo-Inositol-1,2-diphosphate (sodium salt) is one of the many inositol phosphate (InsP) isomers that could act as small, soluble second messengers in the transmission of cellular signals . The primary target of this compound is the receptor of another inositol phosphate isomer, Ins (1,4,5)P3, located on the endoplasmic reticulum .

Mode of Action

The interaction of D-myo-Inositol-1,2-diphosphate (sodium salt) with its targets involves the binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum . This binding results in the opening of the calcium channels and an increase in intracellular calcium .

Biochemical Pathways

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This biochemical pathway is affected when D-myo-Inositol-1,2-diphosphate (sodium salt) is introduced. The downstream effects include the release of Ca2+ from a nonmitochondrial intracellular store in cells .

Pharmacokinetics

Its solubility in water (5 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of D-myo-Inositol-1,2-diphosphate (sodium salt)'s action include the initiation of Ca2+ release when injected into Xenopus oocytes . It is 1,000-fold less potent than ins (1,4,5)p3 at initiating this release .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

D-myo-Inositol-1,2-diphosphate (sodium salt) interacts with various enzymes, proteins, and other biomolecules. The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . D-myo-Inositol-1,2-diphosphate (sodium salt), tested as the D/L racemic mixture, is 1,000-fold less potent than Ins (1,4,5)P3 at initiating Ca2+ release when injected into Xenopus oocytes .

Cellular Effects

D-myo-Inositol-1,2-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. Binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium . D-myo-Inositol-1,2-diphosphate (sodium salt) influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,2-diphosphate (sodium salt) involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-myo-Inositol-1,2-diphosphate (sodium salt) vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-myo-Inositol-1,2-diphosphate (sodium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

D-myo-Inositol-1,2-diphosphate (sodium salt) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-myo-Inositol-1,2-diphosphate (sodium salt) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHIHUTKCMLKM-JBGYRJLXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)